molecular formula C6H8N2O3S B1428488 N-(5-hydroxypyridin-2-yl)methanesulfonamide CAS No. 1243382-11-7

N-(5-hydroxypyridin-2-yl)methanesulfonamide

Cat. No. B1428488
M. Wt: 188.21 g/mol
InChI Key: IVROQDNMHCPVOU-UHFFFAOYSA-N
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Description

“N-(5-hydroxypyridin-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1243382-11-7 . Its molecular weight is 188.21 and it is typically stored at room temperature . It is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(5-hydroxy-2-pyridinyl)methanesulfonamide . The InChI code for this compound is 1S/C6H8N2O3S/c1-12(10,11)8-6-3-2-5(9)4-7-6/h2-4,9H,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

“N-(5-hydroxypyridin-2-yl)methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Studies have focused on developing synthesis methods for related compounds, such as (indol-3-yl)methanesulfonamide, using indoline or indoxyl compounds as intermediates (Korolev et al., 2003).
  • Role in Chemical Reactions : Research has also explored the role of methanesulfonamide derivatives in chemical reactions. For example, they have been used as cosolvents and general acid catalysts in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).

Medicinal Chemistry and Drug Development

  • Inhibition of Biological Targets : Certain derivatives of methanesulfonamide have shown promise as inhibitors of biological targets such as 5-lipoxygenase, potentially useful in treating conditions like inflammation (Beers et al., 1997).
  • Antitumor Activity : Some studies have investigated the antitumor activity of methanesulfonamide compounds in clinical trials (Von Hoff et al., 1978).

Material Science and Other Applications

  • Structural Studies : The structural properties of various methanesulfonamide derivatives have been analyzed, which can inform the design of new materials or drugs (Dey et al., 2015).
  • Quantum Chemical Calculations : Advanced computational methods have been applied to understand the properties and potential applications of methanesulfonamide compounds (Xue et al., 2022).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(5-hydroxypyridin-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-12(10,11)8-6-3-2-5(9)4-7-6/h2-4,9H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVROQDNMHCPVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxypyridin-2-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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